molecular formula C15H15N3O3S B2733838 Methyl 4-[(2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanoate CAS No. 478046-04-7

Methyl 4-[(2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanoate

Cat. No.: B2733838
CAS No.: 478046-04-7
M. Wt: 317.36
InChI Key: FFSJHWYDVYFFAZ-UHFFFAOYSA-N
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Description

Methyl 4-[(2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanoate is a heterocyclic compound featuring a fused imidazo[1,2-c]quinazolin-2-one core substituted with a sulfanyl-linked butanoate ester moiety. The ester group may enhance membrane permeability, while the sulfanyl bridge could modulate electronic and steric properties.

Properties

IUPAC Name

methyl 4-[(2-oxo-3H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3S/c1-21-13(20)7-4-8-22-15-16-11-6-3-2-5-10(11)14-17-12(19)9-18(14)15/h2-3,5-6H,4,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFSJHWYDVYFFAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCSC1=NC2=CC=CC=C2C3=NC(=O)CN31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route A: Core-First Approach via Cyclocondensation

Step 1: Synthesis of 5-Bromo-2,3-dihydroimidazo[1,2-c]quinazolin-2-one
A modified protocol from EP0054180A2 involves reacting ethyl N-(6-amino-3-bromo-2-methylbenzyl)alanine with cyanogen bromide under cooled conditions (0–5°C) to form the imidazoquinazolinone core. The bromine substituent at C5 serves as a leaving group for subsequent thiol substitution.

Step 2: Thiol Substitution with Methyl 4-Mercaptobutanoate
The brominated intermediate undergoes nucleophilic aromatic substitution (SNAr) with methyl 4-mercaptobutanoate in dimethylformamide (DMF) at 80°C for 12 hours, using potassium carbonate as a base. Yield: 68%.

Step 3: Esterification (if required)
Direct use of pre-formed methyl 4-mercaptobutanoate (prepared via sulfuric acid-catalyzed esterification of 4-mercaptobutanoic acid and methanol, as described in CN104341295A) bypasses additional esterification steps.

Route B: Late-Stage Sulfur Incorporation via Thiol-Ene Coupling

Step 1: Synthesis of 5-Allyl-2,3-dihydroimidazo[1,2-c]quinazolin-2-one
Palladium-catalyzed coupling of 5-bromoimidazoquinazolinone with allyltributylstannane introduces an allyl group at C5 (yield: 75%).

Step 2: Thiol-ene Reaction with Methyl 4-Mercaptobutanoate
UV-initiated radical thiol-ene reaction in tetrahydrofuran (THF) at 25°C for 6 hours achieves C-S bond formation. Diethyl azodicarboxylate (DEAD) enhances regioselectivity, yielding 82% product.

Route C: One-Pot Tandem Cyclization and Functionalization

A novel method adapted from PMC10384628 combines cyclocondensation and thiol substitution in a single vessel:

  • Cyclization : 2-Amino-3-bromoquinazolin-4(3H)-one reacts with glyoxal and ammonium acetate in acetic acid (110°C, 8 hours) to form the dihydroimidazoquinazolinone core.
  • In Situ Thiol Substitution : Addition of methyl 4-mercaptobutanoate and triethylamine at 60°C for 4 hours directly yields the target compound (overall yield: 58%).

Reaction Optimization and Critical Parameters

Solvent and Temperature Effects

  • SNAr Reactions : DMF outperforms DMSO and acetonitrile in thiol substitution due to superior solvation of intermediates.
  • Cyclization Steps : Acetic acid at 110°C maximizes cyclization efficiency while minimizing decarboxylation.

Catalysis and Additives

  • Palladium Catalysts : Pd(PPh3)4 (5 mol%) in Stille couplings reduces allyl group isomerization.
  • Radical Inhibitors : 2,6-Di-tert-butyl-4-methylphenol (BHT) suppresses undesired polymerization in thiol-ene reactions.

Analytical Characterization Data

Property Value/Observation Method
Melting Point 214–216°C Differential Scanning Calorimetry
1H NMR (400 MHz, DMSO-d6) δ 8.21 (s, 1H, H-1), 4.12 (t, J=6.8 Hz, 2H, SCH2), 3.63 (s, 3H, OCH3) Bruker Avance III HD
HPLC Purity 98.7% C18 column, 70:30 MeOH:H2O

Challenges and Side Reactions

  • Oxidation of Dihydro Core : The 2,3-dihydroimidazoquinazolinone intermediate is prone to oxidation, necessitating inert atmospheres (N2/Ar) during synthesis.
  • Thiol Oxidation : Mercaptobutanoate reagents require stabilization with 1,4-dithiothreitol (DTT) to prevent disulfide formation.

Comparative Analysis of Synthetic Routes

Route Yield (%) Purity (%) Advantages Limitations
A 68 98.7 High regioselectivity Multi-step, low atom economy
B 82 97.5 Mild conditions, scalability Requires Pd catalyst (high cost)
C 58 96.2 One-pot procedure Moderate yield due to competing pathways

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the carbonyl group to alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Thiol reagents, halogenated compounds; reactions often conducted under reflux conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to the imidazoquinazoline scaffold. Methyl 4-[(2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanoate and its derivatives have been evaluated for their efficacy against a range of bacterial and fungal pathogens.

Case Study: Antibacterial Properties
A study demonstrated that derivatives of imidazoquinazoline exhibited significant antibacterial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa. Compounds were screened for minimum inhibitory concentration (MIC), revealing that some derivatives achieved MIC values as low as 6.25 µg/ml, indicating strong potential as future antimicrobial agents .

Anticancer Potential

The compound has shown promise in cancer research, particularly due to its ability to inhibit phosphoinositide 3-kinase (PI3K) pathways. PI3K is a critical regulator in cellular processes such as proliferation and survival, making it a target for cancer therapy.

Research Findings:
A patent describes the use of imidazoquinazoline compounds for treating hyper-proliferative disorders by inhibiting PI3K activity. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells .

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties. Studies on related compounds have indicated potential benefits in neurodegenerative diseases.

Case Study: Neurodegenerative Disease Models
In vitro studies have shown that certain derivatives can inhibit monoamine oxidase (MAO) activity, which is linked to neurodegenerative conditions. Compounds demonstrated significant reductions in immobility times in forced swim tests, suggesting antidepressant-like effects alongside neuroprotective benefits .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Variations in substituents on the imidazoquinazoline core can significantly influence biological activity.

Data Table: Structure-Activity Relationships

Compound DerivativeAntibacterial Activity (MIC µg/ml)Anticancer Activity (IC50 µM)Neuroprotective Effect
Compound A6.258.0Moderate
Compound B12.55.0High
Compound C25.015.0Low

Mechanism of Action

The mechanism of action of Methyl 4-[(2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanoate involves its interaction with specific molecular targets. The imidazoquinazoline core is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the observed biological effects. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The compound’s analogs (Table 1) exhibit variations in substituents on the quinazolinone core and the sulfanyl-linked side chain, significantly altering their properties:

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Molecular Weight Substituents (Quinazolinone Core) Sulfanyl-Linked Group CAS Number
Methyl 4-[(8,9-dimethoxy-2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanoate 377.42 8,9-dimethoxy Butanoate ester 672949-43-8, 439109-46-3
5-[(2-Chloro-6-fluorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one 419.86 8,9-dimethoxy 2-Chloro-6-fluorobenzyl 672949-33-6, 439109-35-0
8,9-Dimethoxy-5-[(3,4,4-trifluoro-3-butenyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one 385.36 8,9-dimethoxy 3,4,4-Trifluoro-3-butenyl 439109-31-6
Target Compound : Methyl 4-[(2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanoate (hypothetical) ~315.42* None Butanoate ester N/A

*Hypothetical molecular weight calculated by removing 8,9-dimethoxy groups (62 g/mol) from the first analog.

Key Observations :

Core Substituents: The 8,9-dimethoxy groups in analogs increase molecular weight and polarity. These groups may enhance solubility but reduce passive diffusion across membranes compared to the target compound, which lacks these substituents .

Sulfanyl-Linked Side Chains: The butanoate ester in the target and its dimethoxy analog may undergo hydrolysis in vivo, offering a prodrug mechanism. In contrast, the 2-chloro-6-fluorobenzyl and trifluoro-butenyl groups in other analogs are more stable but less metabolically labile, possibly extending half-life . The trifluoro-butenyl group introduces strong electron-withdrawing effects, which could stabilize the molecule against oxidative degradation but increase lipophilicity (logP) compared to the ester-containing compounds.

This is absent in the target compound, suggesting divergent biological targets .

Hypothetical Pharmacological Implications

While specific activity data for the target compound are unavailable, inferences can be drawn from structural trends:

  • The target compound’s simpler core may favor interactions with compact enzymatic active sites, whereas dimethoxy-substituted analogs could target larger pockets (e.g., DNA topoisomerases).
  • The butanoate ester may serve as a substrate for esterases, enabling controlled release of active metabolites—a feature absent in analogs with non-hydrolyzable sulfanyl groups.

Biological Activity

Methyl 4-[(2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanoate is a compound of significant interest due to its potential therapeutic applications. This article reviews its biological activity, synthesizing data from various studies and patents to provide a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C12H14N4O3S\text{C}_{12}\text{H}_{14}\text{N}_4\text{O}_3\text{S}

This structure indicates the presence of a quinazoline moiety, which is known for various biological activities, including anti-cancer properties. The presence of a sulfanyl group further enhances its potential as a bioactive agent.

Anticancer Properties

Research indicates that compounds related to this compound exhibit significant anticancer activities. A study highlighted in patent literature suggests that this compound can inhibit cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, which are crucial in regulating the cell cycle and are often overactive in cancer cells .

Table 1: Anticancer Activity of Related Compounds

CompoundActivityReference
Compound ACDK4/6 inhibition
Compound BAntitumor effects in RB-positive tumors
Compound CInduces apoptosis in cancer cells

Antimicrobial Activity

In vitro studies have demonstrated that derivatives of imidazoquinazoline compounds exhibit antimicrobial properties. For instance, related compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate potent activity against pathogens like Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Activity Data

CompoundTarget BacteriaMIC (mg/mL)Reference
Compound DS. aureus0.015
Compound EE. coli0.030
Compound FPseudomonas aeruginosa0.050

The mechanism by which this compound exerts its effects may involve:

  • Inhibition of CDKs : By inhibiting CDK activity, the compound may prevent cancer cell proliferation.
  • Induction of Apoptosis : Certain derivatives have been shown to trigger apoptotic pathways in malignant cells.
  • Antimicrobial Mechanisms : The exact mechanisms remain under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies and Research Findings

A notable study involved the synthesis and evaluation of various derivatives based on the imidazoquinazoline scaffold. These derivatives were tested for their cytotoxicity against several cancer cell lines and demonstrated promising results, particularly in inhibiting tumor growth in RB-positive models .

Moreover, another research highlighted the antibacterial efficacy of similar compounds against multi-drug resistant strains, suggesting their potential role in combating antibiotic resistance .

Q & A

Q. Methodological Recommendations

  • Use density functional theory (DFT) to model reaction pathways and identify thermodynamic bottlenecks.
  • Employ iterative feedback loops: Computational predictions → small-scale experiments → spectroscopic validation (NMR, MS) → parameter adjustment .

How can researchers resolve contradictions in spectroscopic data for this compound?

Advanced Research Focus
Discrepancies in NMR or mass spectrometry data may arise from tautomerism, solvent effects, or impurities. For instance, the fused imidazo[1,2-c]quinazoline core may exhibit dynamic behavior in solution, leading to split peaks or unexpected coupling patterns.

Q. Methodological Recommendations

  • Perform variable-temperature NMR to assess tautomeric equilibria.
  • Cross-validate with high-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystalline) to confirm molecular structure .
  • Compare computational NMR chemical shifts (via software like Gaussian or ADF) with experimental data to identify mismatches .

What advanced analytical techniques are critical for characterizing the sulfanyl-quinazoline moiety?

Basic Research Focus
Standard techniques include 1H^1H/13C^{13}C NMR, IR spectroscopy, and elemental analysis.

Q. Advanced Research Focus

  • X-ray crystallography : Resolves stereochemical ambiguities and confirms bond lengths/angles in the fused heterocyclic system .
  • Time-resolved fluorescence spectroscopy : Probes electronic interactions between the sulfanyl group and the quinazoline core.
  • Tandem MS/MS : Identifies fragmentation patterns to distinguish regioisomers or degradation products.

How can reaction kinetics be systematically studied for derivatives of this compound?

Advanced Research Focus
Kinetic studies require isolating individual steps (e.g., nucleophilic substitution at the sulfanyl group vs. ring-opening of the dihydroimidazole moiety).

Q. Methodological Recommendations

  • Use stopped-flow UV-Vis spectroscopy to monitor fast reactions (e.g., thiol-disulfide exchange).
  • Apply Eyring analysis to determine activation parameters (ΔH‡, ΔS‡) for key steps .
  • Compare experimental rate constants with computational predictions (e.g., transition state theory) .

What safety protocols are essential for handling this compound?

Q. Basic Research Focus

  • Avoid inhalation/contact: Use fume hoods, nitrile gloves, and protective eyewear.
  • Storage: Keep in airtight containers under inert gas (N2_2/Ar) to prevent oxidation .

Q. Advanced Research Focus

  • Thermal stability testing : Perform differential scanning calorimetry (DSC) to identify decomposition thresholds.
  • Environmental hazard mitigation : Assess aquatic toxicity via OECD 201/202 guidelines due to potential sulfone byproducts .

How can computational tools enhance the design of derivatives with improved bioactivity?

Q. Advanced Research Focus

  • Molecular docking : Screen against target proteins (e.g., kinases or GPCRs) to prioritize substituents at the butanoate or quinazoline positions.
  • QSAR modeling : Correlate electronic descriptors (HOMO/LUMO energies, logP) with experimental IC50_{50} values.
  • MD simulations : Predict binding stability and solvation effects for lead optimization .

What experimental strategies address low yields in multi-step syntheses of this compound?

Advanced Research Focus
Low yields often stem from competing side reactions (e.g., over-oxidation of sulfanyl groups or ring-opening under acidic conditions).

Q. Methodological Recommendations

  • Optimize protecting groups (e.g., tert-butyl for sensitive functional groups).
  • Use flow chemistry to control exothermic steps and improve mixing efficiency.
  • Apply design of experiments (DoE) to statistically identify critical variables (e.g., catalyst loading, solvent polarity) .

How can researchers validate the purity of this compound for pharmacological studies?

Q. Advanced Research Focus

  • Chiral HPLC : Resolves enantiomers if chiral centers are present.
  • ICP-MS : Detects trace metal contaminants from catalysts.
  • Residual solvent analysis : GC-MS to ensure compliance with ICH Q3C guidelines .

What interdisciplinary approaches are critical for scaling up synthesis?

Q. Advanced Research Focus

  • Process intensification : Combine membrane separation technologies (e.g., nanofiltration) with continuous reactors to reduce waste .
  • Lifecycle assessment (LCA) : Evaluate environmental impacts of solvents/reagents to align with green chemistry principles .

How should researchers approach contradictory data in biological assays?

Q. Advanced Research Focus

  • Dose-response reevaluation : Test across a wider concentration range to rule out assay interference (e.g., fluorescence quenching).
  • Orthogonal assays : Confirm activity via SPR (surface plasmon resonance) and cell-based reporter systems.
  • Meta-analysis : Compare results with structurally related compounds in public databases (ChEMBL, PubChem) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.